An In-depth Technical Guide to 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde
An In-depth Technical Guide to 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Halogenated Pyridine Building Block
2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde, with the CAS number 1260758-33-5 , is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of reactive sites—a nucleophilically susceptible aldehyde, two displaceable chlorine atoms, and an activating fluorine atom on a pyridine core—renders it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in drug discovery and development. The strategic placement of its functional groups allows for sequential and selective chemical modifications, making it a powerful tool for constructing diverse chemical libraries and targeting specific biological pathways.
Physicochemical Properties: A Data-Driven Profile
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The following table summarizes the key properties of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde, compiled from available data.
| Property | Value | Source |
| CAS Number | 1260758-33-5 | |
| Molecular Formula | C₆H₂Cl₂FNO | [1] |
| Molecular Weight | 193.99 g/mol | [1] |
| Appearance | Likely a solid (white or off-white powder) | [2][3] |
| Solubility | Expected to have low solubility in water and be soluble in common organic solvents such as dichloromethane and chloroform.[2][3] | - |
| Stability | Considered stable under normal conditions, but may react with strong oxidizing or reducing agents.[2] | - |
Synthesis and Reaction Mechanisms: Crafting the Core Scaffold
While specific, peer-reviewed synthesis protocols for 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde are not abundantly available in the public domain, a plausible and efficient synthetic route can be devised based on established organometallic and oxidation/reduction chemistry, starting from its more readily available carboxylic acid analogue, 2,6-dichloro-5-fluoronicotinic acid.
Prospective Synthesis from 2,6-Dichloro-5-fluoronicotinic Acid
The conversion of a carboxylic acid to an aldehyde is a common transformation in organic synthesis. A reliable method involves the initial conversion of the carboxylic acid to an activated species, such as an acid chloride or a Weinreb amide, followed by a controlled reduction.
Step 1: Activation of the Carboxylic Acid
The carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid, can be activated by conversion to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This step is crucial as it transforms the relatively unreactive hydroxyl group of the carboxylic acid into a good leaving group, making the carbonyl carbon more susceptible to nucleophilic attack.
Step 2: Controlled Reduction to the Aldehyde
The resulting 2,6-dichloro-5-fluoronicotinoyl chloride can then be reduced to the target aldehyde. A common and effective method for this transformation is the Rosenmund reduction, which employs catalytic hydrogenation over a poisoned catalyst (e.g., palladium on barium sulfate, poisoned with quinoline-sulfur). The poisoning of the catalyst is critical to prevent over-reduction of the aldehyde to the corresponding alcohol.
Alternatively, the reduction can be achieved using a hydride reagent at low temperatures.
Experimental Protocol: A Step-by-Step Guide
Part A: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl Chloride
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To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,6-dichloro-5-fluoronicotinoyl chloride, which can be used in the next step without further purification.
Part B: Reduction to 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde
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Dissolve the crude acid chloride from Part A in an anhydrous, non-protic solvent (e.g., toluene).
-
Add a stoichiometric amount of a suitable reducing agent, such as sodium borohydride (NaBH₄) or lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), at a low temperature (e.g., -78 °C) to control the reactivity and prevent over-reduction.
-
Stir the reaction mixture at low temperature for a specified period, carefully monitoring the disappearance of the starting material.
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Quench the reaction by the slow addition of a proton source (e.g., water or a dilute acid).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2,6-dichloro-5-fluoro-3-pyridinecarboxaldehyde.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic route to the target aldehyde.
Applications in Drug Discovery and Development: A Gateway to Novel Therapeutics
The true value of 2,6-dichloro-5-fluoro-3-pyridinecarboxaldehyde lies in its potential as a key building block in the synthesis of novel therapeutic agents. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of imines and oximes, allowing for the introduction of diverse side chains and pharmacophores.
A Central Scaffold for Fluoroquinolone Antibiotics
The structurally related compound, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, is a known precursor in the synthesis of potent fluoroquinolone antibiotics such as Gemifloxacin.[4] This class of antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The core naphthyridine scaffold of these drugs is often constructed from precursors like the title aldehyde.
Illustrative Role in a Generalized Fluoroquinolone Synthesis:
Caption: Role as a precursor in fluoroquinolone synthesis.
The aldehyde group can undergo condensation with an appropriate amine-containing fragment, followed by an intramolecular cyclization to form the characteristic bicyclic core of the fluoroquinolone. The chlorine atoms on the pyridine ring can then be selectively displaced by various amine side chains to modulate the antibacterial spectrum, potency, and pharmacokinetic properties of the final drug molecule.
Safety and Handling: A Prudent Approach
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing and reducing agents.
In the absence of specific toxicological data, it is prudent to assume that this compound may cause skin, eye, and respiratory tract irritation.
Conclusion: A Building Block with High Potential
2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde is a strategically designed chemical intermediate with significant potential for the synthesis of novel and complex molecules, particularly in the realm of medicinal chemistry. Its array of functional groups offers a versatile platform for the construction of diverse molecular libraries, with a clear lineage to the development of important classes of therapeutics like fluoroquinolone antibiotics. While detailed characterization and safety data are still emerging, the information presented in this guide provides a solid foundation for researchers and drug development professionals to harness the synthetic potential of this valuable compound. As with any novel chemical entity, all handling and reactions should be conducted with appropriate safety precautions and in accordance with best laboratory practices.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Applications of 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic Acid. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 3-Pyridinecarboxamide, 2,6-dichloro-5-fluoro. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 3-Pyridinecarboxaldehyde, 2-Chloro-5-Fluoro. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 3-Pyridinecarbonyl Chloride, 2,6-Dichloro-5-Fluoro. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 2,6-Dichloro-5-Fluoro-3-Pyridinecarboxlic Acid. Retrieved from [Link]
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